1-Benzylsulfonyl-1a,9b-dihydrophenanthro(9,10-b)azirine
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Overview
Description
1-Benzylsulfonyl-1a,9b-dihydrophenanthro(9,10-b)azirine is a chemical compound with the molecular formula C21H17NO2S and a molecular weight of 347.43 . This compound is known for its unique structure, which includes a benzylsulfonyl group attached to a dihydrophenanthroazirine core.
Preparation Methods
The synthesis of 1-Benzylsulfonyl-1a,9b-dihydrophenanthro(9,10-b)azirine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the phenanthroazirine core, followed by the introduction of the benzylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Benzylsulfonyl-1a,9b-dihydrophenanthro(9,10-b)azirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction
Properties
CAS No. |
106686-67-3 |
---|---|
Molecular Formula |
C21H17NO2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(1aR,9bS)-1-benzylsulfonyl-1a,9b-dihydrophenanthro[9,10-b]azirine |
InChI |
InChI=1S/C21H17NO2S/c23-25(24,14-15-8-2-1-3-9-15)22-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(20)22/h1-13,20-21H,14H2/t20-,21+,22? |
InChI Key |
ITJOKKLWPNWBPQ-CBQGHPETSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2[C@@H]3[C@H]2C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C3C2C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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